2,8-Dimethyl-3,7-dihydro-6H-purin-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-dimethyl-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-3-8-5-6(9-3)10-4(2)11-7(5)12/h1-2H3,(H2,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUQSUDRIOVPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)NC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396997 | |
| Record name | 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36827-61-9 | |
| Record name | NSC51429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC25258 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 2,8 Dimethyl 3,7 Dihydro 6h Purin 6 One
Classical Synthetic Routes to the Core Purin-6-one Scaffold
The foundational approaches to constructing the purin-6-one core of 2,8-dimethyl-3,7-dihydro-6H-purin-6-one have traditionally relied on well-established cyclization and substitution reactions.
Cyclization Reactions for Purine (B94841) Ring Formation
The most prominent classical method for the synthesis of the purine ring system is the Traube purine synthesis. researchgate.netnih.govthieme-connect.de This versatile method involves the condensation of a substituted 4,5-diaminopyrimidine (B145471) with a one-carbon unit source to form the imidazole (B134444) ring fused to the pyrimidine (B1678525). researchgate.net For the synthesis of an 8-methyl derivative like the target compound, a common cyclizing agent is acetic anhydride (B1165640) or a related acetyl donor.
A plausible Traube synthesis pathway towards the 2,8-dimethylpurin-6-one core would commence with a suitably substituted 4,5-diaminopyrimidine. Specifically, 2-methyl-4,5-diamino-6-hydroxypyrimidine serves as a key intermediate. The synthesis of this precursor can be achieved through established pyrimidine chemistry. The subsequent cyclization with acetic anhydride would introduce the methyl group at the C8 position, yielding the 2,8-dimethyl-purin-6-one scaffold.
| Step | Reactant | Reagent | Product | Description |
| 1 | Substituted Pyrimidine | Nitrating Agent | 5-Nitro-pyrimidine | Nitration of the pyrimidine ring at the 5-position. |
| 2 | 5-Nitro-pyrimidine | Reducing Agent | 4,5-Diaminopyrimidine | Reduction of the nitro group to an amino group. |
| 3 | 4,5-Diaminopyrimidine | Acetic Anhydride | 8-Methyl-purin-6-one | Cyclization to form the imidazole ring with a methyl group at C8. |
Nucleophilic Substitutions and Alkylations
Nucleophilic substitution and alkylation reactions are fundamental for introducing the methyl groups onto the purine ring, particularly at the nitrogen atoms. The tautomeric form "3,7-dihydro" indicates that methylation occurs at the N3 and N7 positions of the purin-6-one core.
Direct alkylation of a pre-formed 8-methyl-purin-6-one scaffold with methylating agents like methyl iodide or dimethyl sulfate (B86663) is a common strategy. However, controlling the regioselectivity of N-alkylation in purines can be challenging, often leading to a mixture of N7 and N9 isomers. nih.gov The reaction conditions, including the choice of base and solvent, play a crucial role in directing the alkylation to the desired nitrogen atoms. nih.gov To achieve the 3,7-dimethyl substitution, a stepwise approach or the use of specific directing groups might be necessary to ensure the desired regiochemical outcome.
For instance, starting with 8-methyl-3H-purin-6(7H)-one, a first methylation might predominantly occur at one nitrogen position, followed by a second methylation under different conditions to yield the this compound. The relative nucleophilicity of the different nitrogen atoms in the purine ring is a key factor influencing the site of alkylation.
Advanced Synthetic Approaches to this compound
Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of specifically substituted purines, including strategies that provide greater control over regioselectivity and employ more sustainable practices.
Regioselective Synthesis Pathways
Achieving specific methylation patterns on the purine ring, such as the 3,7-disubstitution in the target molecule, often requires advanced regioselective synthetic strategies. These methods aim to overcome the challenge of obtaining mixtures of isomers often encountered in classical alkylations.
One approach involves the use of protecting groups to block certain nitrogen atoms, thereby directing the alkylation to the desired positions. After the methylation step, the protecting groups are removed to yield the final product. Another strategy relies on the inherent electronic properties of the purine ring, which can be modulated by substituents to favor alkylation at specific sites. For example, the presence of certain groups can influence the tautomeric equilibrium and the nucleophilicity of the ring nitrogens, thus guiding the regioselectivity of the methylation reaction. acs.orgnih.gov
Catalytic Methodologies in Synthesis (e.g., Suzuki-Miyaura cross-coupling)
Catalytic cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. The Suzuki-Miyaura cross-coupling reaction, in particular, is a powerful tool for forming carbon-carbon bonds. semanticscholar.org This reaction can be employed to introduce the methyl group at the C8 position of the purine ring.
This approach would typically involve the synthesis of an 8-halo-purin-6-one precursor, such as 8-bromo-2-methyl-3,7-dihydro-6H-purin-6-one. This halogenated intermediate can then be subjected to a Suzuki-Miyaura coupling with a methylboronic acid or its ester in the presence of a palladium catalyst and a base. This method offers a direct and often high-yielding route to the 8-methylated purine core. While direct methylation of C-H bonds is also an emerging field, the Suzuki-Miyaura coupling provides a well-established and reliable alternative. semanticscholar.orgnih.gov
A recent study demonstrated the successful Suzuki-Miyaura coupling of 8-bromoguanosine (B14676) derivatives with methylboronic acid, highlighting the feasibility of this approach for introducing a methyl group at the 8-position of a purine nucleoside. nih.gov This methodology is directly applicable to the synthesis of the core scaffold of the target molecule.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |
| 8-Bromo-2-methyl-purin-6-one | Methylboronic Acid | Palladium Catalyst | 2,8-Dimethyl-purin-6-one | Suzuki-Miyaura Cross-Coupling |
Green Chemistry and Sustainable Synthetic Methods (e.g., microwave irradiation)
In line with the principles of green chemistry, microwave-assisted organic synthesis has emerged as a sustainable and efficient alternative to conventional heating methods. researchgate.net Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for the use of more environmentally benign solvents, or even solvent-free conditions.
Regioselective Functionalization and Derivatization of this compound
The presence of multiple nitrogen and carbon atoms in the purine ring of this compound offers several sites for chemical modification. Achieving regioselectivity in these reactions is crucial for the development of targeted therapeutic agents.
The purine core of this compound possesses two available nitrogen atoms in the imidazole ring (N-7 and N-9) that can undergo substitution reactions. The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating or arylating agent, the base employed, the solvent, and the reaction temperature. nih.gov
Alkylation of the xanthine (B1682287) nucleus is a common strategy to introduce diverse functional groups. While direct alkylation of xanthines can often lead to a mixture of N7 and N9 isomers, specific conditions can be optimized to favor one regioisomer over the other. nih.gov For instance, the use of different bases and solvents can significantly influence the site of alkylation. nih.gov Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these reactions and improving yields. nih.govresearchgate.netbohrium.com
Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and dialkyl sulfates. mdpi.comnih.govmdpi.com The choice of the alkylating agent can also impact the regioselectivity of the reaction. For example, the use of ethyl tosylate or diethyl sulfate has been shown to readily ethylate the N9 position of various xanthine derivatives. mdpi.comnih.gov
Arylation of the nitrogen atoms of the purine ring can also be achieved, though it is generally less common than alkylation. These reactions often require more specialized conditions, such as the use of organometallic reagents or specific catalysts. A greener approach for both alkylation and arylation of xanthines has been developed using a Q-Tube® reactor in water, which allows for reactions at overboiling temperatures. mdpi.com
Table 1: Examples of N-Substitution Reactions on Xanthine Scaffolds
| Starting Material Analogue | Reagent | Base/Catalyst | Solvent | Product (Position of Substitution) | Reference |
| 1,3-Dimethyl-7-benzylxanthine | Diethyl sulfate | - | Neat | 1,3-Dimethyl-7-benzyl-9-ethylxanthinium ethyl sulfate (N9) | nih.gov |
| Theophylline (B1681296) | Benzyl bromide | K₂CO₃ | Water | 7-Benzyl-1,3-dimethylxanthine (N7) | mdpi.com |
| Theophylline | 3,5-Dinitrobenzyl chloride | K₂CO₃ | Water | 7-(3,5-Dinitrobenzyl)-1,3-dimethylxanthine (N7) | mdpi.com |
| Theophylline | Ethyl bromoacetate | K₂CO₃ | Water | Ethyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate (N7) | mdpi.com |
Direct C-substitution on the purine core of this compound, which has no unsubstituted carbon atoms on the purine ring itself, is not feasible. However, substitution reactions can be carried out on analogous xanthine structures that do possess reactive carbon sites. For instance, the C8 position of xanthines lacking a substituent at that position is susceptible to electrophilic substitution. While not directly applicable to the title compound, these methodologies provide insight into purine chemistry.
For example, nitration of 1,3-dimethylxanthine (theophylline) can be achieved, leading to the formation of 1,3-dimethyl-8-nitroxanthine. mdpi.com This reaction introduces a nitro group at the C8 position, which can then serve as a handle for further functionalization.
Halogenation of xanthine derivatives is another important transformation. For instance, 8-chlorotheophylline (B119741) can be prepared from theophylline. This halogenated derivative is a versatile intermediate for the synthesis of a wide range of C8-substituted xanthines through nucleophilic substitution reactions.
While no direct examples of C-substitution on this compound were found in the reviewed literature, the reactivity patterns of similar xanthine derivatives suggest that if a position were available, it would be amenable to such modifications.
The synthesis of fused heterocyclic systems based on the xanthine scaffold has been a significant area of research, leading to the development of compounds with diverse pharmacological properties. nih.gov These modifications typically involve the construction of a new ring fused to the purine core, often at the imidazole portion of the molecule.
One common strategy involves the use of a bifunctional reagent that reacts with two adjacent atoms of the purine ring to form a new heterocyclic ring. For example, starting from an 8-bromo-7-(haloalkyl)xanthine derivative, intramolecular cyclization can lead to the formation of tricyclic systems such as imidazo[2,1-f]purinediones and pyrimido[2,1-f]purinediones. uniroma1.it These reactions often proceed via nucleophilic substitution, where an amino group at the terminus of the N7-alkyl chain displaces the C8-bromo substituent.
Another approach involves the condensation of a 5,6-diaminouracil (B14702) derivative, a common precursor to xanthines, with various reagents to build the fused imidazole and a subsequent third ring. For instance, reaction with aldehydes can lead to the formation of 8-substituted xanthines, which can be further modified. nih.gov
The synthesis of triazolo[4,3-a]purinones can be achieved from 2-thioxanthines, which are first converted to 2-hydrazinylpurin-6-ones. Subsequent reaction with orthoesters or nitrous acid can then lead to the formation of fused triazole or tetrazole rings, respectively.
Table 2: Examples of Fused Heterocyclic Systems Derived from Xanthine Analogues
| Starting Material Analogue | Reaction | Fused Ring System | Resulting Compound Class | Reference |
| 7-(3-Chloropropyl)-8-bromotheophylline | Cyclization with phenylalkylamines | Pyrimidine | N-Phenethyl-substituted pyrimido[2,1-f]purinediones | uniroma1.it |
| 1,3-Dialkyl-8-bromoxanthine | Reaction with amino alcohols followed by cyclization | Imidazoline | Imidazo[2,1-i]purin-5-ones | uniroma1.it |
| 2-Thioxanthine | Hydrazinolysis followed by reaction with orthoesters | Triazole | Triazolo[4,3-a]purin-5-ones | nih.gov |
Based on comprehensive searches for experimental data on the specific chemical compound "this compound," it has been determined that detailed research findings required to populate the requested article structure are not available in the public domain.
Searches for spectroscopic and crystallographic data—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), UV-Visible Spectroscopy, and X-ray Diffraction—for this exact isomer did not yield specific results. The available scientific literature and chemical databases extensively detail other isomers of dimethylxanthine, such as theophylline (1,3-dimethyl), theobromine (B1682246) (3,7-dimethyl), and paraxanthine (B195701) (1,7-dimethyl), but provide no corresponding in-depth structural analysis for the 2,8-dimethyl variant.
Due to the absence of published, scientifically-validated data for "this compound," it is not possible to generate a thorough, informative, and accurate article that adheres to the specified outline, which requires detailed research findings and data tables for each analytical technique. Providing information on other isomers would contradict the explicit instruction to focus solely on the requested compound.
Advanced Structural Elucidation and Conformational Analysis of 2,8 Dimethyl 3,7 Dihydro 6h Purin 6 One
Tautomerism and Isomerism Studies (e.g., purine-ketone forms)
The phenomenon of tautomerism, the facile interconversion of structural isomers, is a hallmark of many heterocyclic compounds, including the purine (B94841) scaffold of 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one. This compound, a substituted xanthine (B1682287), can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms within its bicyclic structure. The principal equilibrium is the keto-enol tautomerism, where the compound can interchange between a lactam (keto) and a lactim (enol) form.
Theoretical and computational studies on related purine systems, such as guanine (B1146940) and xanthine, have shown that the diketo (lactam) form is generally the most stable and predominant tautomer in both the gas phase and in aqueous solutions. For this compound, the primary tautomeric equilibrium involves the N7-H and N9-H forms of the imidazole (B134444) ring, alongside the keto form at the C6-oxygen.
The presence of methyl groups at the C2 and C8 positions influences the electronic distribution within the purine ring system, which in turn affects the relative stability of the different tautomers. While direct experimental data for this specific compound is not extensively available, analogies can be drawn from studies on other dimethylxanthines. For instance, in theobromine (B1682246) (3,7-dimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine), the diketo form is overwhelmingly favored.
The potential tautomeric forms of this compound are primarily dictated by the proton position on the imidazole ring nitrogens (N7 or N9). The keto form at the C6 position is considered the most stable due to the greater bond energy of the C=O double bond compared to a C=N bond.
Below is a data table summarizing the principal tautomeric forms anticipated for this compound. The relative energies are hypothetical and based on computational studies of analogous purine structures, which consistently show the keto forms to be more stable.
| Tautomeric Form | IUPAC Name | Structure | Predicted Relative Stability (kcal/mol) |
| Keto (N7-H) | 2,8-Dimethyl-1,7-dihydro-6H-purin-6-one | Imidazole proton at N7 | 0 (Reference) |
| Keto (N9-H) | 2,8-Dimethyl-1,9-dihydro-6H-purin-6-one | Imidazole proton at N9 | > 0 |
| Enol (O6-H, N7) | 2,8-Dimethyl-7H-purin-6-ol | Enol form with proton at O6, N7 protonated | Significantly higher |
| Enol (O6-H, N9) | 2,8-Dimethyl-9H-purin-6-ol | Enol form with proton at O6, N9 protonated | Significantly higher |
Note: The relative stability values are illustrative and intended to show the general trend observed in related purine systems.
Dynamic Structural Analysis in Solution
The structural dynamics of this compound in solution are of significant interest as they can provide insights into its interactions with other molecules. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying such dynamic processes, which include conformational changes, proton exchange, and restricted rotation.
For this compound, several dynamic phenomena could potentially be observed:
Tautomeric Exchange: The interconversion between the N7-H and N9-H tautomers, if the energy barrier is within the NMR timescale, could be studied. This would manifest as coalescence of separate NMR signals for the two forms as the temperature is varied.
Proton Exchange with Solvent: The exchange of the N-H protons with protons of a protic solvent (like water or methanol) can be monitored. This process is often pH and temperature-dependent and can provide information about the acidity of the N-H protons.
Rotation of Methyl Groups: While rotation around the C-C and C-N single bonds of the methyl groups is generally fast, any steric hindrance could potentially lead to restricted rotation, which might be observable at very low temperatures.
While specific dynamic NMR studies on this compound are not readily found in the literature, data from related substituted purines can be used to predict the expected chemical shifts. The table below presents predicted ¹H and ¹³C NMR chemical shifts for the major N7-H tautomer in a common NMR solvent. These predictions are based on established substituent effects in purine and xanthine derivatives.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.5 | ~15 |
| C8-CH₃ | ~2.4 | ~12 |
| N7-H | 7.0 - 8.0 (broad) | - |
| C2 | - | ~155 |
| C4 | - | ~148 |
| C5 | - | ~110 |
| C6 | - | ~158 |
| C8 | - | ~140 |
Note: These are predicted values and can vary based on solvent, concentration, and temperature.
Techniques like 2D EXchange SpectroscopY (EXSY) could be employed to unequivocally identify exchanging species, such as the interconverting tautomers. By analyzing the NMR spectra at various temperatures, it would be possible to determine the thermodynamic and kinetic parameters for the dynamic processes, providing a comprehensive understanding of the solution-state behavior of this compound.
Theoretical and Computational Chemistry Approaches for 2,8 Dimethyl 3,7 Dihydro 6h Purin 6 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. These methods provide insights into molecular geometry, electronic distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Studies on Reactivity and Stability
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In the context of a molecule like 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one, DFT studies would typically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to optimize the molecular geometry and calculate various electronic properties. These calculations could predict the most stable tautomeric form, bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can be employed to calculate reactivity descriptors such as the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index. This data would provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions. However, specific DFT studies focused on the reactivity and stability of this compound are not readily found in the surveyed literature.
Molecular Docking and Dynamics Simulations with Biological Targets
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in drug discovery and molecular biology for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
Ligand-Protein Interaction Modeling and Binding Mode Analysis
Molecular docking simulations would predict the preferred orientation of this compound when bound to a receptor's active site. The results would be a set of possible binding poses, ranked by a scoring function that estimates the binding affinity. A detailed binding mode analysis would then identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein. This information is critical for understanding the basis of molecular recognition. No specific molecular docking studies involving this compound and a particular biological target are currently available in the literature.
Conformational Landscape Exploration of the Compound and its Complexes
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Molecular dynamics simulations can be used to explore the conformational landscape of this compound both in isolation and when complexed with a biological target. MD simulations track the movements of atoms over time, providing a dynamic picture of the molecule's flexibility and the stability of the ligand-protein complex. This allows for the identification of the most populated and energetically favorable conformations. Research detailing the conformational landscape of this compound is not present in the available scientific databases.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for analogues of this compound, one would first need a dataset of compounds with measured biological activities. A variety of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates these descriptors with the observed activity. A robust QSAR model could then be used to predict the activity of new, untested compounds. There are currently no published QSAR studies that specifically include this compound.
Cheminformatics and Data Mining for Purine (B94841) Derivatives
Cheminformatics and data mining have become indispensable tools in the exploration of the vast chemical space of purine derivatives for drug discovery and materials science. longdom.orgranchobiosciences.com These computational strategies enable researchers to analyze large datasets of chemical information to identify trends, build predictive models, and prioritize compounds for further investigation. f1000research.com
The application of cheminformatics to purine derivatives involves the use of extensive databases containing information on chemical structures, properties, and biological activities. neovarsity.org These databases can be mined to understand the structure-activity relationships (SAR) across a wide range of purine analogs. mdpi.com For a compound like this compound, cheminformatics approaches can be used to compare its calculated properties with those of known biologically active purines, thereby predicting its potential targets and activities.
Data mining techniques, such as clustering and classification, can group purine derivatives based on structural or property similarity. longdom.org This can help in identifying novel scaffolds with desired biological profiles. For instance, a new purine derivative could be classified based on its predicted properties to fall into a group of compounds known to inhibit a particular enzyme. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Studies
A significant area within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For purine derivatives, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activity against various protein targets. mdpi.comtandfonline.com These models use molecular descriptors, which are numerical representations of a molecule's properties, to build a predictive equation.
A typical 2D-QSAR study might involve the following steps:
Data Set Collection: A series of purine derivatives with known biological activity (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each molecule.
Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to create a model that correlates the descriptors with the biological activity. tandfonline.com
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net
For this compound, a validated QSAR model for a relevant biological target could be used to predict its activity before it is even synthesized.
Molecular Modeling and Simulation
Molecular modeling techniques provide a three-dimensional perspective on the interactions of purine derivatives with biological macromolecules. Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This can provide insights into the binding mode and affinity of this compound with a potential protein target. researchgate.net
Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding event. mdpi.comtandfonline.com These simulations can reveal conformational changes in both the ligand and the protein upon binding.
Quantum Chemical Calculations
Quantum chemical calculations, based on density functional theory (DFT) or other ab initio methods, can provide detailed information about the electronic structure and properties of purine derivatives. nih.gov These calculations can be used to determine optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. scirp.orgresearchgate.net
A particularly important application of quantum chemistry to purine derivatives is the study of tautomerism. ias.ac.inacs.org The position of labile protons in the purine ring system can significantly affect its hydrogen bonding capabilities and, consequently, its biological activity. Computational studies can predict the relative stabilities of different tautomers in various environments. nih.govrsc.org For this compound, quantum chemical calculations could elucidate the most stable tautomeric form and its electronic characteristics.
The table below summarizes the key computational approaches and their applications to the study of purine derivatives.
| Computational Approach | Application to Purine Derivatives | Potential Insights for this compound |
| Cheminformatics | Analysis of large chemical databases, similarity searching, and property prediction. neovarsity.org | Comparison with known purines, prediction of physicochemical properties. |
| Data Mining | Clustering, classification, and identification of structure-activity relationships. longdom.org | Classification into potential activity classes, identification of key structural features for activity. |
| QSAR | Development of predictive models for biological activity. mdpi.comtandfonline.com | Prediction of potential biological activities (e.g., enzyme inhibition). |
| Molecular Docking | Prediction of ligand binding modes and affinities to protein targets. nih.gov | Identification of potential protein targets and prediction of binding interactions. |
| Molecular Dynamics | Simulation of the dynamic behavior of ligand-protein complexes. mdpi.comtandfonline.com | Assessment of the stability of predicted binding modes. |
| Quantum Chemistry | Calculation of electronic structure, geometry, and tautomeric stability. nih.govnih.gov | Determination of the most stable tautomer, understanding of electronic properties and reactivity. |
Mechanistic Biological and Pharmacological Investigations of 2,8 Dimethyl 3,7 Dihydro 6h Purin 6 One
Molecular Target Identification and Validation Studies (Pre-clinical)
Pre-clinical investigations into the molecular targets of 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one and its derivatives have focused on identifying and validating their interactions with various enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.
While direct and extensive research on the enzyme inhibition profile of this compound is limited, studies on structurally related purine (B94841) derivatives provide insights into potential enzymatic targets. The purine scaffold is a common feature in many enzyme inhibitors, and derivatives are often evaluated for their activity against a range of enzymes implicated in various diseases. For instance, compounds with a purine-like core have been investigated for their ability to inhibit enzymes such as topoisomerases, which are critical for DNA replication and repair. Doxorubicin, a known anticancer agent, functions by inhibiting DNA topoisomerases I and II. mdpi.com Although not directly about the subject compound, this highlights a potential area of investigation for purine derivatives.
The purine structure is analogous to endogenous ligands for various receptors, making receptor binding a key area of investigation. Research has been conducted on derivatives of 1,2,3,7-tetrahydro-6H-purin-6-one and 3,7-dihydro-1H-purine-2,6-dione as antagonists for the corticotropin-releasing factor-1 (CRF1) receptor. nih.gov This research has demonstrated that compounds within this class can be highly potent and selective CRF1 receptor antagonists. For example, one derivative, compound 12d, exhibited an IC50 of 5.4 nM, indicating strong binding affinity to the CRF1 receptor. nih.gov The structure-activity relationships of these series of compounds have been explored to optimize their binding and pharmacokinetic properties. nih.gov
Table 1: Receptor Binding Affinity of a Representative Purine Derivative
| Compound | Target Receptor | IC50 (nM) |
| 12d | CRF1 | 5.4 |
This table is interactive. Click on the headers to sort the data.
Currently, there is a lack of specific published research focusing on the direct ion channel modulation effects of this compound.
Cellular Bioactivity and Mechanism of Action Studies (Pre-clinical, in vitro cell lines)
In vitro studies using various cell lines are fundamental to understanding the cellular effects of this compound and its analogs. These studies help to elucidate the compound's mechanism of action at a cellular level.
Cell-based assays are employed to evaluate the biological responses induced by purine derivatives. For instance, in the context of CRF1 receptor antagonism, the activity of synthesized compounds was assessed in cell lines to measure their ability to inhibit the signaling cascade initiated by CRF. nih.gov These assays are critical for confirming the functional consequences of receptor binding.
The elucidation of intracellular signaling pathways affected by these compounds is a key aspect of mechanistic studies. For CRF1 receptor antagonists, investigations would typically involve examining downstream effects on cyclic AMP (cAMP) levels, as the CRF1 receptor is a G-protein coupled receptor that signals through this second messenger. nih.gov By antagonizing the receptor, these compounds are expected to modulate cAMP production and subsequent signaling events.
Anti-proliferative Effects in Model Systems (non-human cell lines)
No specific studies detailing the anti-proliferative effects of this compound in non-human cell lines were identified. Research on the anti-cancer properties of methylxanthines has largely centered on compounds like caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246), which have been shown to have potential anti-tumor effects. nih.govnih.gov For instance, theophylline has been observed to induce apoptosis and decrease colony formation in certain cancer cell lines. oncotarget.com However, data specifically isolating the anti-proliferative activity and mechanisms of the 2,8-dimethyl isomer are not available.
Pre-clinical in vivo Pharmacodynamics (non-human models, focusing on mechanism)
There is no available information regarding the pre-clinical in vivo pharmacodynamics of this compound in non-human models. Pharmacodynamic studies for other novel purine-2,6-dione (B11924001) derivatives have been conducted in rodent models for conditions like experimental autoimmune diseases, but these findings cannot be extrapolated to the 2,8-dimethyl isomer. nih.gov
Target Engagement Studies in Animal Models
No target engagement studies for this compound in animal models have been published. While the general mechanisms for methylxanthines involve actions such as antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterases, specific in vivo confirmation of target engagement for 2,8-dimethylxanthine is absent from the scientific literature. nih.gov
Biomarker Identification and Validation
Specific biomarkers to measure the pharmacological or biological activity of this compound have not been identified or validated in preclinical models. Research into biomarkers related to xanthines has often been in the context of metabolites of caffeine consumption, where various dimethylxanthine isomers are measured as markers of intake, rather than as indicators of a specific pharmacodynamic effect of an individual isomer. nih.gov
Structure-Based Drug Design Implications from Mechanistic Studies
Due to the lack of mechanistic studies for this compound, no direct implications for structure-based drug design can be drawn. Structure-activity relationship (SAR) studies for the broader methylxanthine class have provided general insights. For example, the position of methyl groups on the xanthine (B1682287) ring is crucial for affinity and selectivity towards targets like adenosine receptors. nih.gov However, without specific binding and mechanistic data for the 2,8-dimethyl isomer, its potential for rational drug design remains unexplored.
Structure Activity Relationships Sar and Structure Property Relationships Spr of 2,8 Dimethyl 3,7 Dihydro 6h Purin 6 One Derivatives
Impact of Substituent Modifications on Biological Activity and Selectivity
Substitutions at the nitrogen atoms of the purine (B94841) core can significantly influence the biological activity of 2,8-dimethyl-3,7-dihydro-6H-purin-6-one derivatives. The electronic and steric properties of these substituents can affect the molecule's ability to interact with its biological target.
N1 Position: N1-substituted purines are known to possess significant biological activity. For instance, 1-Methyladenine serves as a maturation-inducing hormone in starfish oocytes. researchgate.net The introduction of substituents at the N1 position can influence the hydrogen bonding capabilities of the purine ring, which may be critical for receptor binding.
N7 and N9 Positions: Alkylation at the N7 and N9 positions is a common modification in purine chemistry. Often, direct alkylation leads to a mixture of N7 and N9 isomers. researchgate.net The regioselectivity of these substitutions can be influenced by the reaction conditions and the nature of the substituents already present on the purine ring. Studies on N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives have shown that modifications at this position can modulate cytokinin activity. nih.gov While many N9-substituted derivatives retained in vitro activity, their ability to trigger specific cytokinin receptors varied, indicating that the N9 substituent plays a role in receptor recognition and activation. nih.gov For some purine derivatives, modifications at the N9 position have been shown to significantly influence antitumor activities. researchgate.net
The following table summarizes the general impact of substitutions at the purine ring nitrogens on biological activity:
| Position | Type of Substitution | General Impact on Biological Activity | Reference |
| N1 | Methyl | Can induce specific hormonal activities. | researchgate.net |
| N7 | Alkyl | Can lead to a mixture of N7/N9 isomers with potentially different activities. | researchgate.net |
| N9 | Alkyl, Tetrahydropyran-2-yl, Ethoxyethyl | Modulates activity and receptor selectivity; can influence antitumor properties. | researchgate.netnih.gov |
Modifications at the carbon atoms of the purine ring, particularly at the C2 and C8 positions, are pivotal in determining the potency and selectivity of these derivatives.
C2 Position: The presence of an amino group at the C2 position, combined with a hydroxylamino group at the C6 position, can result in potent mutagenic activity. researchgate.net Structure-activity relationship studies on purine-derived kinase inhibitors have indicated that modifications at the C2 position can significantly influence antitumor activities. researchgate.net For adenosine (B11128) derivatives, a hydrophobic substituent at the C2 position was found to be a requirement for high binding affinity at the hA₂ₐ adenosine receptor. nih.gov
C8 Position: In contrast to the C2 position, the introduction of hydrophobic substituents at the C8 position of adenosine derivatives has been shown to abolish binding affinity at the hA₂ₐ adenosine receptor, while maintaining high affinity at the hA₃ receptor. nih.gov This suggests that the binding pocket for C8 substituents in the A₂ₐ receptor is relatively small. nih.gov 8-substituted purines have been investigated as potential kinase inhibitors. researchgate.net
The table below outlines the influence of substitutions at the purine ring carbons:
| Position | Type of Substitution | General Impact on Biological Activity and Selectivity | Reference |
| C2 | Amino, Hydrophobic groups | Can induce mutagenic activity; influences antitumor properties and receptor binding affinity. | researchgate.netresearchgate.netnih.gov |
| C8 | Hydrophobic groups | Can decrease affinity for certain receptors (e.g., A₂ₐ) while maintaining it for others (e.g., A₃), thus enhancing selectivity. | nih.gov |
The length and branching of side chains attached to the purine core can have a profound effect on the biological activity of the resulting derivatives. These structural modifications can impact the compound's solubility, lipophilicity, and steric interactions with its target.
| Side Chain Property | General Impact on Biological Activity | Reference |
| Length | Can either increase or decrease activity depending on the target and scaffold. A specific linker length can be critical for activity. | nih.govresearchgate.netrsc.org |
| Branching | Not specifically detailed in the provided context for this compound family. |
Stereochemical Influences on Activity and Selectivity (if applicable to chiral derivatives)
Chirality is a fundamental property of many biologically active molecules, and the stereochemistry of a compound can play a pivotal role in its biological activity. nih.govmdpi.com Enantiomers of the same drug can exhibit significant differences in their pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological macromolecules like enzymes and receptors. nih.govresearchgate.net
For chiral derivatives of purine-like compounds, stereochemistry can significantly affect target binding and biological activity. mdpi.commalariaworld.org In some cases, only one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Molecular modeling studies have shown that stereochemistry can influence the efficiency of interaction with a biological target, leading to covalent irreversible binding and enzyme inactivation in a stereoselective manner. mdpi.commalariaworld.org The uptake of chiral drugs can also be stereoselective, further contributing to the observed differences in the biological activity of enantiomers. mdpi.commalariaworld.org
While specific examples of chiral derivatives of this compound were not detailed in the provided search results, the general principles of stereochemistry in drug action strongly suggest that if chiral centers were introduced into its derivatives, their biological activity and selectivity would likely be stereodependent.
Computational SAR and Machine Learning Approaches in Derivative Design
Computer-aided drug design (CADD) has become an indispensable tool in the discovery and development of new therapeutic agents. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are employed to predict the biological activity of novel compounds and to understand their interactions with biological targets. nih.gov
For purine derivatives, molecular modeling has been used to design novel inhibitors of various enzymes. For instance, in the design of Janus kinase 3 (JAK3) inhibitors based on a 2-amino-7,9-dihydro-8H-purin-8-one scaffold, 3D-QSAR models were developed to identify key structural features that influence inhibitory activity. nih.gov These models, along with pharmacophore modeling, guided the design of new derivatives with predicted high potency. nih.gov
Molecular docking studies have also been utilized to investigate the binding modes of purine derivatives within the active sites of their target proteins. rsc.orgmdpi.com By analyzing the binding interactions, researchers can rationalize the observed SAR and propose modifications to improve binding affinity and selectivity. rsc.org These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. nih.gov
Fragment-Based and Scaffold Hopping Approaches for Novel Derivatives
Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies for identifying novel chemical entities with desired biological activities.
Fragment-Based Approaches: This method involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the biological target. The structural information from these fragment hits is then used to design larger, more potent molecules. While specific examples of FBDD applied to this compound were not found, this approach is widely used in drug discovery.
Scaffold Hopping: This strategy aims to identify isosteric replacements for the core structure (scaffold) of a known active compound. The goal is to discover new chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while maintaining the key pharmacophoric features. In the context of purine analogues, scaffold hopping has been employed to design novel purine isosteres with antiproliferative activity. nih.gov By replacing the purine core with other heterocyclic systems like pyrrolo[2,3-c]pyridines, pyrrolo[3,2-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines, researchers have been able to explore new chemical space and identify compounds with potent cytotoxic activity. nih.gov This approach allows for the generation of novel intellectual property and can help to overcome liabilities associated with the original chemical scaffold.
Advanced Analytical Methodologies for 2,8 Dimethyl 3,7 Dihydro 6h Purin 6 One in Research Settings
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental for isolating 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one from complex matrices and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of methylxanthines due to its versatility and high resolution. lcms.cztandfonline.com The development of a robust HPLC method for this compound involves careful optimization of several key parameters to achieve efficient separation from structurally similar compounds.
Column and Stationary Phase Selection: Reversed-phase (RP) HPLC is the most common approach for separating xanthine (B1682287) derivatives. lcms.czoup.com C18 columns are widely used and have been shown to provide excellent separation for various methylxanthines. lcms.cztandfonline.com For instance, a Bondesil C18 column has been successfully used for the simultaneous determination of caffeine (B1668208), theobromine (B1682246), and theophylline (B1681296). oup.com The choice of stationary phase can impart different selectivities; for example, a phenyl stationary phase might offer alternative selectivity compared to a standard C18 phase. lcms.cz The modern trend towards using shorter columns packed with smaller particles (e.g., 1.8 µm) can significantly reduce analysis time from several minutes to under two minutes without a major loss in resolution, a concept known as rapid resolution HPLC. lcms.cz
Mobile Phase Composition: The mobile phase typically consists of an aqueous component, often buffered, and an organic modifier like methanol (B129727) or acetonitrile. oup.comresearchgate.net The pH of the aqueous phase is a critical parameter. For purine (B94841) and pyrimidine (B1678525) bases, optimal separation is often achieved at a pH of around 4.0 using an acetate (B1210297) buffer. The composition is fine-tuned to achieve the best balance between retention time and resolution. A common mobile phase for methylxanthine separation is a mixture of methanol, water, and acetic acid (e.g., in a 20:75:5 v/v/v ratio). oup.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient and preferred for its simplicity. lcms.czoup.com
Detection: Ultraviolet (UV) detection is standard for quantifying purine compounds, which exhibit strong absorbance in the UV range. The typical detection wavelength for methylxanthines is around 273 nm. oup.com A diode array detector (DAD) can be used to acquire full UV spectra, aiding in peak identification and purity assessment.
Table 1: Illustrative HPLC Method Parameters for Dimethylxanthine Analysis
| settingsParameter | descriptionSpecification | infoRationale / Common Practice |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like methylxanthines. lcms.cz |
| Mobile Phase | Methanol/Water/Acetic Acid (20:75:5, v/v/v) | Simple, effective isocratic mobile phase for resolving common methylxanthines. oup.com |
| Flow Rate | 0.7 - 1.5 mL/min | Adjusted based on column dimensions and particle size to optimize speed and resolution. lcms.czoup.com |
| Detection | UV Absorbance at 273 nm | Wavelength near the absorbance maximum for the purine ring system. oup.com |
| Temperature | Ambient or controlled (e.g., 25°C) | Controlling temperature ensures reproducible retention times. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the analysis of purine derivatives, particularly at low levels in biological matrices. nih.gov However, due to the low volatility of compounds like this compound, a chemical derivatization step is essential prior to GC analysis. semanticscholar.orgyoutube.com
Derivatization: The primary goal of derivatization is to increase the volatility of the analyte by replacing active hydrogen atoms (on amine and amide groups) with less polar functional groups. semanticscholar.orgyoutube.com Silylation is the most widely used derivatization procedure for this purpose. youtube.com Reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are effective for creating tert-butyldimethylsilyl (tBDMS) derivatives of purines. nih.govacs.org These derivatives exhibit excellent chromatographic properties and are suitable for low-level detection. nih.gov Another common derivatizing agent is ethyl chloroformate (ECF), which can be used in an aqueous phase, offering a simpler and less expensive alternative to silylating reagents that require non-aqueous conditions. semanticscholar.orgresearchgate.net
GC-MS Analysis: Following derivatization, the sample is injected into the GC system. A capillary column, such as an HP-5 (a non-polar column), is typically used for separation. semanticscholar.org The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the target analyte are monitored, significantly enhancing sensitivity and selectivity. nih.gov
Hyphenated Techniques for Complex Mixture Analysis
The coupling of liquid chromatography with mass spectrometry provides a powerful platform for analyzing complex biological and environmental samples, offering both separation and definitive identification capabilities.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for metabolite identification in drug discovery and metabolomics research. researchgate.netyoutube.com When studying the metabolic fate of this compound in a research model (e.g., cell cultures, animal studies), LC-MS/MS is used to detect and identify potential biotransformation products. nih.gov
The metabolic pathways for related methylxanthines, such as caffeine and theophylline, are well-studied and primarily involve N-demethylation and oxidation. nih.govmdpi.com Therefore, in a metabolomics study of this compound, the analytical strategy would focus on searching for predicted metabolites. This involves monitoring for specific mass shifts from the parent compound.
Analytical Workflow:
Sample Preparation: Biological samples (e.g., urine, plasma, cell lysates) are subjected to an extraction procedure, often solid-phase extraction (SPE), to isolate the metabolites and remove interfering substances. researchgate.net
LC Separation: The extract is injected into an LC system, typically a reversed-phase setup, to separate the parent compound from its metabolites. researchgate.net
MS Detection (MS1 Scan): The mass spectrometer scans for the protonated molecular ions ([M+H]⁺) of the parent compound and its expected metabolites. For example, demethylation would result in a mass loss of 14 Da (CH₂), while oxidation would lead to a mass gain of 16 Da (O).
Tandem MS (MS2 Scan): When an ion corresponding to a potential metabolite is detected in the MS1 scan, it is automatically selected, fragmented, and its fragment ions are analyzed (MS2 scan). By comparing the fragmentation pattern of the metabolite to that of the parent compound, the site of metabolic modification can often be deduced. nih.gov
This approach was used in a study on caffeine degradation by Aspergillus sydowii, where LC-MS/MS analysis identified several demethylated metabolites, including theophylline, 1,7-dimethylxanthine, and various methylxanthines, confirming demethylation as the main metabolic pathway. nih.gov A similar strategy would be directly applicable to identifying the metabolites of this compound.
Emerging Research Applications and Translational Potential of 2,8 Dimethyl 3,7 Dihydro 6h Purin 6 One
Role in Chemical Biology Probes and Tools
Substituted purin-6-ones are valuable scaffolds for the development of chemical biology probes due to their ability to interact with a wide range of biological targets, particularly enzymes involved in purine (B94841) metabolism and signaling. These probes are instrumental in elucidating the function of these proteins and their roles in disease.
The core purine structure can be systematically modified at various positions (N1, C2, N3, N7, C8, and N9) to create a diverse library of compounds. By incorporating reporter tags such as fluorophores, biotin, or photo-crosslinkers, these derivatives can be transformed into powerful tools for:
Target Identification and Validation: Labeled purin-6-one derivatives can be used in affinity-based proteomics to identify novel binding partners and validate potential drug targets.
Enzyme Activity Assays: Synthetic purin-6-ones with specific substitutions can act as substrates or inhibitors in assays designed to screen for enzyme modulators. For instance, derivatives have been synthesized to study the activity of enzymes like O6-alkylguanine-DNA alkyltransferase (AGT), a crucial DNA repair protein. nih.gov
Imaging and Localization Studies: Fluorescently tagged purin-6-ones can be employed to visualize the subcellular localization of their target proteins and to monitor their dynamics within living cells.
The synthesis of a variety of substituted purines has been a focus of medicinal chemistry, providing a rich resource for the development of such probes. acs.orgresearchgate.net The dimethyl substitutions in 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one could offer a unique steric and electronic profile, potentially leading to selective interactions with specific protein targets, making it an interesting candidate for probe development.
Potential as Lead Compounds in Drug Discovery (mechanistic focus, pre-clinical stage)
The purin-6-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. This versatility has led to the investigation of purin-6-one derivatives for a range of therapeutic applications, with several advancing to pre-clinical studies.
Phosphodiesterase (PDE) Inhibition: A significant area of research has been the development of purin-6-one derivatives as inhibitors of phosphodiesterases (PDEs), particularly PDE2. nih.govsemanticscholar.org PDEs are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of PDE2 has been explored as a therapeutic strategy for central nervous system disorders. nih.gov Pre-clinical studies have shown that certain purin-6-one derivatives can exhibit neuroprotective and anxiolytic-like effects. nih.gov For example, compound 6s (a purin-6-one derivative) demonstrated significant PDE2 inhibitory potency and protected neuronal cells from cytotoxicity in vitro. nih.gov
| Compound | Target | IC50 | Pre-clinical Model | Observed Effect |
| 6p | PDE2 | 72 nM | In vitro | Enzyme inhibition |
| 6s | PDE2 | 81 nM | HT-22 cells | Neuroprotection |
Anticancer Activity: The purine scaffold is a cornerstone in the development of anticancer agents. Derivatives of purin-6-one have been evaluated for their cytotoxic activity against various cancer cell lines. nih.govmdpi.com The mechanisms of action are often related to the inhibition of DNA biosynthesis or the modulation of key signaling pathways involved in cancer cell proliferation. mdpi.com For instance, certain N-(purin-6-yl)aminoalkanoyl derivatives have shown high cytotoxic activity against murine mammary carcinoma and human colorectal adenocarcinoma cells. mdpi.com
Furthermore, substituted purines have been designed to inhibit the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov Inactivation of AGT can sensitize cancer cells to alkylating chemotherapeutic agents. The structure-activity relationship of these compounds indicates that substitution at the O6 position is critical for activity. nih.gov
Immunostimulatory and Other Activities: 6-substituted purine derivatives have also been synthesized and evaluated as immunostimulants. nih.gov Some of these compounds have demonstrated the ability to stimulate cytotoxic T lymphocytes in vitro, suggesting potential applications in immunotherapy. nih.gov Additionally, purine derivatives have been explored as selective positive inotropes for potential use in heart failure. researchgate.net
Contributions to Understanding Purine Metabolism and Signaling
Purines are fundamental molecules in all living organisms, serving as building blocks for nucleic acids (DNA and RNA), as components of coenzymes, and as signaling molecules. wikipedia.orgnih.govmdpi.com The study of purine analogs like this compound can provide valuable insights into the complex pathways of purine metabolism and signaling.
Purine Metabolism: Cells maintain a pool of purine nucleotides through two main pathways: de novo synthesis and the salvage pathway. nih.govmdpi.com The salvage pathway recycles purine bases from the breakdown of nucleic acids. Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT). youtube.com
Substituted purines can act as inhibitors or alternative substrates for the enzymes of the salvage pathway. For example, acyclic nucleoside phosphonates with a 6-oxopurine base are potent inhibitors of the 6-oxopurine phosphoribosyltransferases, which are crucial for purine salvage in protozoan parasites. nih.gov This makes them potential antimalarial agents. By studying how compounds like this compound interact with these enzymes, researchers can better understand the substrate specificity and catalytic mechanisms of these enzymes.
Dysregulation of purine metabolism is associated with several human diseases. For example, a deficiency in HGPRT leads to Lesch-Nyhan syndrome, characterized by an overproduction of uric acid. youtube.com The final step in purine degradation in humans is the oxidation of xanthine (B1682287) and hypoxanthine (B114508) to uric acid by xanthine oxidase. nih.gov Purine analogs can be used to probe the activity of this enzyme and to develop inhibitors for the treatment of gout.
Purinergic Signaling: Purines, particularly adenosine (B11128) and ATP, also function as extracellular signaling molecules by activating purinergic receptors. nih.govmdpi.com These receptors are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function. Purine derivatives can be designed as agonists or antagonists of specific purinergic receptor subtypes, allowing for the dissection of their roles in health and disease. The structural modifications of this compound could confer selectivity for certain receptor subtypes, making it a useful tool for studying purinergic signaling pathways.
Future Perspectives and Unexplored Research Avenues for 2,8 Dimethyl 3,7 Dihydro 6h Purin 6 One
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. astrazeneca.com For a compound like 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one, these computational tools offer a powerful approach to unlock its full potential.
Machine learning models, such as graph neural networks and transformer models, can be employed to predict the physicochemical properties and biological activities of novel derivatives of the 2,8-dimethyl-purin-6-one scaffold. astrazeneca.com By training these models on large datasets of known purine (B94841) analogues and their experimental data, it is possible to generate predictions for a vast number of virtual compounds, thereby prioritizing the most promising candidates for synthesis and testing. This in silico screening process can significantly reduce the time and cost associated with traditional drug discovery pipelines. mdpi.com
A potential application of AI in the study of this compound is in the prediction of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Early prediction of these properties is crucial for the successful development of new drugs. mdpi.com
| AI/ML Application | Potential Impact on this compound Research |
| Predictive Modeling | Rapidly screen virtual libraries of derivatives to identify candidates with high therapeutic potential. |
| Generative Design | Create novel molecular structures based on the purine core with optimized properties. |
| ADMET Prediction | Forecast the pharmacokinetic and safety profiles of new analogues early in the discovery process. |
Exploration of Novel Biological Targets and Pathways
The purine scaffold is a well-established pharmacophore, with derivatives showing activity against a wide range of biological targets, including enzymes and receptors involved in cancer, viral infections, and neurological disorders. nih.govwikipedia.org For this compound, a systematic exploration of its biological targets could unveil new therapeutic opportunities.
Given the structural similarities to other biologically active purines, this compound could be investigated as an inhibitor of various kinases, which are often dysregulated in cancer. researchgate.net High-throughput screening against a panel of cancer-related kinases could identify potential targets. Similarly, its potential as a modulator of phosphodiesterases (PDEs), such as PDE2, which are involved in central nervous system disorders, could be explored. nih.gov
The rise of acquired resistance in cancer cells necessitates the development of novel therapeutic strategies. nih.govnih.gov Purine analogues have shown promise in overcoming these resistance mechanisms. nih.govnih.gov Investigating the effect of this compound on resistant cancer cell lines could reveal its potential as a next-generation anticancer agent.
Future research could also focus on identifying completely new biological pathways that are modulated by this compound. Techniques such as chemical proteomics and phenotypic screening can be employed to uncover its mechanism of action and identify its direct binding partners within the cell.
| Potential Biological Target Class | Therapeutic Area | Rationale |
| Kinases | Oncology | Many purine derivatives exhibit kinase inhibitory activity. researchgate.net |
| Phosphodiesterases (PDEs) | Neurology, Inflammation | Substituted purin-6-ones have been identified as PDE inhibitors. nih.gov |
| Viral Enzymes | Infectious Diseases | Purine analogues are a cornerstone of antiviral therapy. wikipedia.org |
| Immune System Modulators | Autoimmune Diseases | Certain purine derivatives possess immunosuppressive properties. wikipedia.org |
Addressing Challenges in Synthetic Efficiency and Scalability
The translation of a promising compound from the laboratory to clinical or industrial application is heavily dependent on the efficiency and scalability of its chemical synthesis. For purine derivatives like this compound, the development of robust and cost-effective synthetic routes is a critical area of future research.
A key challenge in the synthesis of purine analogues is achieving regioselectivity, particularly in substitution reactions on the purine core. researchgate.net The development of protecting group strategies and the use of advanced synthetic intermediates will be crucial for controlling the outcome of these reactions and enabling the efficient synthesis of a diverse range of derivatives.
The scalability of the synthesis is another important consideration. A synthetic route that is efficient on a laboratory scale may not be feasible for large-scale production. Therefore, process optimization studies will be necessary to identify and address any potential bottlenecks in the manufacturing process.
| Synthetic Challenge | Potential Solution |
| Multi-step Synthesis | Development of convergent synthetic routes and one-pot reactions. |
| Low Yields | Optimization of reaction conditions and exploration of novel catalysts. |
| Regioselectivity | Use of advanced protecting group strategies and regioselective reactions. |
| Scalability | Process optimization, flow chemistry, and use of cost-effective starting materials. |
Interdisciplinary Research Directions (e.g., materials science, analytical chemistry)
The unique chemical properties of the purine scaffold extend its potential applications beyond the realm of medicine. Interdisciplinary research collaborations could unlock novel uses for this compound in fields such as materials science and analytical chemistry.
In materials science, the ability of purine derivatives to self-assemble and form supramolecular structures could be exploited for the development of novel biomaterials. acs.org For instance, the formation of nanovesicles and other nanoassemblies could be investigated for applications in drug delivery and diagnostics. bohrium.com The incorporation of the 2,8-dimethyl-purin-6-one moiety into polymers could also lead to materials with unique recognition and binding properties.
In the field of analytical chemistry, the purine structure can serve as a recognition element in the design of chemical sensors and biosensors. The specific interactions of this compound with other molecules could be harnessed to develop sensitive and selective methods for the detection of various analytes.
Furthermore, the study of the photophysical properties of this compound and its derivatives could reveal potential applications in areas such as bioimaging and phototherapy. The investigation of its coordination chemistry with metal ions could also lead to the development of new catalysts or therapeutic agents. acs.org
| Interdisciplinary Field | Potential Application of this compound |
| Materials Science | Development of self-assembling nanomaterials, functional polymers, and biomaterials. |
| Analytical Chemistry | Design of chemical sensors and biosensors for the detection of specific analytes. |
| Supramolecular Chemistry | Creation of complex molecular architectures with tailored properties. acs.org |
| Photochemistry | Exploration of applications in bioimaging and photodynamic therapy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
